Flupyrsulfuron-methyl sodium

Descripción

Contextualization within Sulfonylurea Herbicide Class Research

Flupyrsulfuron-methyl sodium belongs to the sulfonylurea class of herbicides, a group renowned for their high efficacy at low application rates. ontosight.aihpc-standards.com The mode of action for this class, including this compound, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). herts.ac.ukontosight.ai This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development. herts.ac.uk By blocking this enzymatic pathway, sulfonylurea herbicides halt cell division and plant growth, ultimately leading to the death of susceptible weed species.

Research into sulfonylurea herbicides is extensive, focusing on their efficacy, selectivity, and environmental behavior. A significant area of study revolves around the development of weed resistance, a consequence of the repeated use of herbicides with the same mode of action. ontosight.ai This has spurred research into integrated weed management strategies, including the rotation of herbicides with different modes of action and the use of herbicide mixtures to combat resistance. ontosight.ailifescientific.com

Historical Trajectory and Discovery within Agrochemical Science

This compound was introduced around 1998. herts.ac.uk Its development was part of a broader research initiative by DuPont into herbicides that inhibit acetolactate synthetase. This research program was instrumental in advancing the chemistry of sulfonylurea herbicides. The discovery and commercialization of compounds like this compound represented a significant step in providing selective weed control options for cereal farmers. The patent for its preparation was filed by DuPont, with the European Patent EP 502740 and U.S. Patent US 5393734 published in 1992 and 1995, respectively. scielo.br

Scope and Significance of this compound Research in Sustainable Agriculture

The research surrounding this compound is particularly relevant to the principles of sustainable agriculture. A key aspect of its significance lies in its role in managing herbicide-resistant weeds, which pose a serious threat to crop yields and food security. Its effectiveness against certain resistant biotypes makes it a valuable tool in integrated weed management (IWM) programs. IWM emphasizes a combination of cultural, mechanical, and chemical control methods to maintain weed populations below economic injury levels while minimizing environmental impact.

The use of this compound in sequence or combination with herbicides having different modes of action is a critical research area for sustainable resistance management. lifescientific.com Furthermore, its environmental fate, including its persistence and mobility in soil and water, is a major focus of research to ensure its use aligns with sustainable practices. hpc-standards.comresearchgate.net Studies have shown that this compound is generally not persistent in soil and water systems. herts.ac.uk However, its potential to be mobile in soil is a consideration in its environmental risk assessment. herts.ac.uk Research into its degradation pathways and the factors influencing them, such as soil type and pH, is ongoing to refine its use and minimize any unintended environmental consequences. core.ac.uk

Detailed Research Findings

Chemical and Physical Properties

The properties of this compound have been well-documented in scientific literature.

| Property | Value | Source(s) |

| Molecular Formula | C15H13F3N5NaO7S | scielo.br |

| Molecular Weight | 487.34 g/mol | scielo.brslu.se |

| Appearance | White powder | slu.se |

| Melting Point | 165-170 °C | slu.se |

| Water Solubility | Moderately soluble | herts.ac.uk |

| pKa | 4.9 | scielo.br |

Environmental Fate: Soil Sorption and Degradation

The behavior of this compound in the soil environment is a critical area of research, determining its persistence and potential for off-site movement.

Sorption, the process by which a chemical binds to soil particles, influences its availability for plant uptake, degradation, and leaching. Research indicates that the sorption of this compound is influenced by soil properties. In a study of acidic pesticides in soils from southern Spain with low organic matter, sorption generally increased in the order dicamba < metsulfuron-methyl < 2,4-D < flupyrsulfuron-methyl-sodium. core.ac.uk Clay content was identified as a primary factor determining the extent of adsorption in these soils. core.ac.uk Another study also highlighted a strong linear relationship between clay content and the sorption distribution coefficients (Kd) of Flupyrsulfuron-methyl-sodium. slu.se

Degradation is the breakdown of the herbicide in the soil, primarily through microbial action and chemical hydrolysis. This compound is considered to have a relatively short residual life in the soil, often less than a month. europa.eu Its degradation rate is influenced by several factors, including soil pH and organic matter content. core.ac.uk A study observed a clear positive correlation between the degradation rate and both clay and organic matter content, while a negative correlation was seen with pH. core.ac.uk The persistence of Flupyrsulfuron-methyl in a sandy loam soil was found to be less than that of metsulfuron-methyl and propoxycarbazone-sodium, with a half-life ranging from 10 to 89 days under specific laboratory conditions. researchgate.net

The table below summarizes findings on the degradation half-life (DT50) from various studies.

| Study Conditions | DT50 (days) | Source(s) |

| Lab studies (20 °C) | 8 - 25 | slu.se |

| Lab studies (10 °C) | 58 | slu.se |

| Field dissipation | 6 - 11 | slu.se |

| Sandy loam soil (15°C) | >10 | researchgate.net |

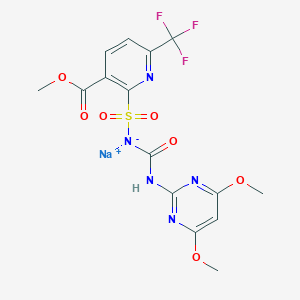

Propiedades

IUPAC Name |

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5O7S.Na/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18;/h4-6H,1-3H3,(H2,20,21,22,23,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPSVOHVUGMYGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N5NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058311 | |

| Record name | Flupyrsulfuron-methyl sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144740-54-5 | |

| Record name | Flupyrsulfuron-methyl sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)-, methyl ester, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Herbicidal Action and Biochemical Pathways

Inhibition of Acetolactate Synthase (ALS) in Susceptible Flora

The primary mode of action for Flupyrsulfuron-methyl sodium is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). herts.ac.ukresearchgate.netadipogen.com This enzyme is a critical component in the biosynthetic pathway of essential amino acids in plants. researchgate.netresearchgate.net this compound is absorbed through both the leaves and roots of the plant and is translocated throughout, ensuring its effect on both emerged and emerging weeds.

Sulfonylurea herbicides, including this compound, function by binding to the ALS enzyme. This binding action blocks the enzyme's normal function. These herbicides fit into a cavity at the ALS binding site. researchgate.net The heterocyclic portion of the sulfonylurea molecule, a common structural feature of this class of herbicides, is crucial for this interaction. researchgate.net Molecular docking studies indicate that sulfonylureas occupy a position similar to other commercial ALS-inhibiting herbicides, particularly concerning the heterocyclic ring and the sulfonylurea bridge. rsc.org The binding of these herbicides to the active site is a result of various molecular interactions, including hydrogen bonds and π-π stacking arrangements with specific amino acid residues such as W574, G121, R377, S653, and K256. rsc.org

ALS is the first and rate-limiting enzyme in the pathway for the biosynthesis of the branched-chain amino acids: L-leucine, L-isoleucine, and L-valine. adipogen.comingentaconnect.com By inhibiting ALS, this compound effectively halts the production of these vital amino acids. researchgate.netadipogen.com These amino acids are essential building blocks for proteins and are crucial for cell division and plant growth. The cessation of their synthesis is a direct consequence of the herbicide's action. researchgate.net

Further physiological consequences include the disruption of photosynthesis and respiration systems, which can lead to the degradation of chlorophyll. The inhibition of ALS also impacts protein and DNA synthesis in the meristematic tissues of the plant.

Comparative Analysis of Mode of Action with Other Sulfonylurea Herbicides

This compound shares its primary mode of action—the inhibition of the ALS enzyme—with all other sulfonylurea herbicides. wikipedia.orgweedscience.org This class of herbicides, which includes compounds like metsulfuron-methyl, chlorsulfuron, and nicosulfuron, is characterized by its high potency at low application rates. wikipedia.org

| Feature | This compound | Other Sulfonylureas (General) |

| Primary Target | Acetolactate Synthase (ALS) | Acetolactate Synthase (ALS) |

| Effect | Inhibition of branched-chain amino acid synthesis | Inhibition of branched-chain amino acid synthesis |

| Potency | High | Generally High |

| Selectivity | Selective for certain cereal crops | Varies by specific compound |

| Spectrum | Broadleaf and some grassy weeds | Varies by specific compound |

Herbicidal Efficacy Spectrum against Broadleaf and Grassy Weeds

This compound is effective against a range of broadleaf and some grassy weeds in cereal crops. herts.ac.uk Its spectrum of control makes it a valuable tool in integrated weed management programs.

It provides selective post-emergence control of weeds such as Alopecurus myosuroides (black-grass) and Apera spica-venti (loose silky-bent). semanticscholar.org It is also effective against a wide array of broadleaf weeds. semanticscholar.org In some instances, this compound is formulated with other herbicides, such as mesosulfuron-methyl, to broaden the spectrum of controlled weeds and provide a synergistic effect. google.com

The following table summarizes some of the key weeds controlled by this compound:

| Weed Type | Species |

| Grassy Weeds | Alopecurus myosuroides (Black-grass) |

| Apera spica-venti (Loose silky-bent) | |

| Broadleaf Weeds | Various broadleaf species |

Q & A

Q. Methodological Answer :

- Extraction : For soil, use accelerated solvent extraction (ASE) with acetone:phosphate buffer (pH 7.0, 1:1). For water, employ solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges.

- Quantification : Analyze via UPLC-MS/MS with electrospray ionization (ESI+) and transitions m/z 465 → 182 (quantifier) and 465 → 154 (qualifier). Limit of quantification (LOQ) should be ≤0.01 mg/kg in soil and ≤0.1 µg/L in water .

Advanced Question: How does this compound inhibit acetolactate synthase (ALS) in weeds, and what structural features contribute to its selectivity?

Methodological Answer :

this compound binds to the ALS enzyme active site, blocking the condensation of pyruvate and ketobutyrate. Its selectivity arises from:

- Pyrimidine moiety : 4,6-Dimethoxy substitution enhances binding affinity to ALS in monocots.

- Trifluoromethyl group : Increases lipophilicity, improving translocation in xylem.

- Sulfonylurea bridge : Stabilizes enzyme-inhibitor interactions via hydrogen bonding with Thr³⁵¹ and Arg³⁷⁷ residues. Validate using molecular docking simulations (e.g., AutoDock Vina) and in vitro ALS inhibition assays with purified enzyme .

Advanced Question: What molecular mechanisms underlie weed resistance to this compound, and how can researchers design studies to mitigate this?

Methodological Answer :

Resistance often arises from ALS gene mutations (e.g., Pro₁₉₇→Ser/Thr or Trp₅₇₄→Leu). To investigate:

- Genotyping : Amplify ALS sequences from resistant biotypes via PCR and perform Sanger sequencing.

- Metabolic resistance : Test synergism with cytochrome P450 inhibitors (e.g., malathion) in whole-plant bioassays.

- Mitigation strategies : Develop herbicide rotations with non-ALS inhibitors (e.g., PSII inhibitors) and use RNAi to suppress resistant ALS isoforms .

Advanced Question: What are the dominant degradation pathways of this compound in aerobic soils, and how do pH and microbial activity influence its persistence?

Q. Methodological Answer :

- Hydrolysis : Dominant in alkaline soils (pH >8), cleaving the sulfonylurea bridge to form 2-(aminosulfonyl)-nicotinic acid and 4,6-dimethoxy-2-aminopyrimidine.

- Microbial degradation : Pseudomonas spp. degrade the compound via oxidative cleavage of the trifluoromethyl group. Use ¹⁴C-labeled studies to track mineralization (→ CO₂) and LC-QTOF-MS to identify metabolites. Half-life ranges from 14 days (pH 7.5, 25°C) to 60 days (pH 5.5, 15°C) .

Advanced Question: How can researchers reconcile contradictory data on this compound’s phytotoxicity across different plant species?

Methodological Answer :

Contradictions often stem from:

- Differential uptake : Compare radiolabeled uptake assays in tolerant (e.g., wheat) vs. susceptible (e.g., Amaranthus) species.

- Metabolic detoxification : Measure glutathione S-transferase (GST) activity in plant cytosols.

- Experimental variables : Standardize soil organic matter (SOM) content (e.g., 2% vs. 5%) and pre-emergence vs. post-emergence application timings in dose-response trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.